molecular formula C20H36P2 B12526612 9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis- CAS No. 651731-88-3

9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-

Cat. No.: B12526612
CAS No.: 651731-88-3
M. Wt: 338.4 g/mol
InChI Key: GFDSOOHGHOTNTR-UHFFFAOYSA-N
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Description

9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- is an organic phosphorus compound. It is known for its unique bicyclic structure, which includes a phosphorus atom. This compound is often used in organic synthesis as a catalyst, ligand, or intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- typically involves the reaction of halogenated alkanes with triphenylphosphine. For instance, brominated nonane and triphenylphosphine react in the presence of iodinated bromopropane or iodinated sodium cyanide to form the corresponding phosphabicyclic compound. This intermediate is then treated with acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphabicyclic compounds. These products have various applications in organic synthesis and industrial processes .

Scientific Research Applications

9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals and other elements, influencing various chemical pathways. These interactions can alter the reactivity and stability of the compound, enabling it to act as a catalyst or intermediate in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- is unique due to its specific substituents and bicyclic structure, which confer distinct reactivity and stability. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

651731-88-3

Molecular Formula

C20H36P2

Molecular Weight

338.4 g/mol

IUPAC Name

9-[3-(9-phosphabicyclo[3.3.1]nonan-9-yl)butan-2-yl]-9-phosphabicyclo[3.3.1]nonane

InChI

InChI=1S/C20H36P2/c1-15(21-17-7-3-8-18(21)10-4-9-17)16(2)22-19-11-5-12-20(22)14-6-13-19/h15-20H,3-14H2,1-2H3

InChI Key

GFDSOOHGHOTNTR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)P1C2CCCC1CCC2)P3C4CCCC3CCC4

Origin of Product

United States

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